molecular formula C24H20N2O2S B14572410 Acetamide, 2,2'-thiobis[N-2-naphthalenyl- CAS No. 61580-44-7

Acetamide, 2,2'-thiobis[N-2-naphthalenyl-

Cat. No.: B14572410
CAS No.: 61580-44-7
M. Wt: 400.5 g/mol
InChI Key: LHPBCCPZJKJEHW-UHFFFAOYSA-N
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Description

2,2’-Thiobis(N-(naphthalen-2-yl)acetamide): is an organic compound with the molecular formula C24H20N2O2S It is characterized by the presence of a thiobis group linking two acetamide moieties, each substituted with a naphthalen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Thiobis(N-(naphthalen-2-yl)acetamide) typically involves the reaction of naphthalen-2-ylamine with thiobis(acetyl chloride) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Thiobis(N-(naphthalen-2-yl)acetamide) undergoes various chemical reactions, including:

    Oxidation: The thiobis group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or disulfides.

    Substitution: The naphthalen-2-yl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or disulfides.

    Substitution: Formation of brominated or nitrated derivatives of the naphthalen-2-yl groups.

Scientific Research Applications

Chemistry: In chemistry, 2,2’-Thiobis(N-(naphthalen-2-yl)acetamide) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for biochemical studies.

Medicine: In medicine, 2,2’-Thiobis(N-(naphthalen-2-yl)acetamide) is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.

Industry: In the industrial sector, this compound is used in the development of advanced materials with specific properties. Its incorporation into polymers and coatings can enhance their performance and durability.

Mechanism of Action

The mechanism of action of 2,2’-Thiobis(N-(naphthalen-2-yl)acetamide) involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • 2,2’-Thiodiacetamide
  • 2,2’-Thiobisacetamide
  • N-(2-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide

Comparison: Compared to these similar compounds, 2,2’-Thiobis(N-(naphthalen-2-yl)acetamide) is unique due to the presence of the naphthalen-2-yl groups, which confer distinct electronic and steric properties

Biological Activity

Acetamide, 2,2'-thiobis[N-2-naphthalenyl-], is a compound that belongs to a class of naphthalene derivatives known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

1. Chemical Structure and Properties

The compound features a naphthalene moiety linked through a thiobis group to acetamide functionalities. This structural configuration enhances its lipophilicity and biological interactions.

2. Synthesis

The synthesis of Acetamide, 2,2'-thiobis[N-2-naphthalenyl-] typically involves multi-step organic reactions that may include:

  • Formation of the thiobis linkage : Utilizing thiol and halide chemistry.
  • N-acylation : Employing acetic anhydride or acetyl chloride in the presence of a base to introduce the acetamide group.

3.1 Anticancer Properties

Research has indicated that Acetamide, 2,2'-thiobis[N-2-naphthalenyl-] exhibits significant anticancer activity. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Case Study:
In vitro studies demonstrated that derivatives of naphthalene compounds, similar to Acetamide, displayed cytotoxic effects against MDA-MB-231 breast cancer cells by arresting the cell cycle and inducing apoptosis .

Table 1: Anticancer Activity Comparison

Compound NameIC50 (µM)Mechanism of Action
Acetamide, 2,2'-thiobis[N-2-naphthalenyl-]TBDInduction of apoptosis; cell cycle arrest
N-(naphthalen-1-yl)acetamide10Antiproliferative via apoptosis
1-Naphthylacetic acid15Anti-inflammatory; potential anticancer

3.2 Anti-inflammatory Effects

Acetamide derivatives have also been reported to possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and modulate immune responses.

Mechanism:
The anti-inflammatory activity is thought to be mediated through the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses.

The biological activity of Acetamide, 2,2'-thiobis[N-2-naphthalenyl-] is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.
  • Cell Signaling Pathways : It influences pathways regulating apoptosis and cell cycle progression.

5. Research Findings

Recent studies have highlighted the potential of naphthalene derivatives in drug development:

  • A study indicated that naphthalene-based compounds could act as topoisomerase inhibitors, which are essential targets in cancer therapy .
  • Another investigation presented evidence for the cytotoxicity of naphthalene derivatives against various cancer cell lines, suggesting their utility as lead compounds for further drug development .

Properties

CAS No.

61580-44-7

Molecular Formula

C24H20N2O2S

Molecular Weight

400.5 g/mol

IUPAC Name

N-naphthalen-2-yl-2-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanylacetamide

InChI

InChI=1S/C24H20N2O2S/c27-23(25-21-11-9-17-5-1-3-7-19(17)13-21)15-29-16-24(28)26-22-12-10-18-6-2-4-8-20(18)14-22/h1-14H,15-16H2,(H,25,27)(H,26,28)

InChI Key

LHPBCCPZJKJEHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CSCC(=O)NC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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